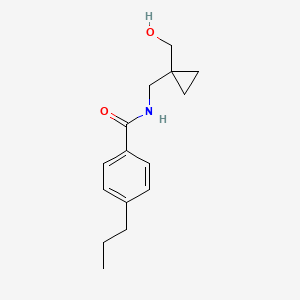
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide” is a complex organic compound. The compound contains a cyclopropyl group, which is a three-membered carbon ring, and a hydroxymethyl group, which is an alcohol . It also contains an amide group (benzamide) and a propyl group .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of cyclopropyl and hydroxymethyl groups . For instance, 1-hydroxymethyl cyclopropyl acetonitrile can be synthesized by adding 3-bromo-neopentyl alcohol in an organic solvent, carrying out a reflux reaction under the effects of Zn powder and a basic catalyst, and then introducing alkaline air to carry out dezincing post-processing .Molecular Structure Analysis
The molecular structure of “this compound” would include a cyclopropyl ring attached to a hydroxymethyl group, a methyl group, and a benzamide group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” often involve the formation of cyclopropane structures . For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides .科学的研究の応用
Metabolic Conversion and Stability :
- N-(Hydroxymethyl)-benzamide, which is structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide, was characterized as a major metabolite of N-methylbenzamide in vitro and identified as a urinary metabolite of N-methylbenzamide. This study highlights the metabolic conversion and stability of such compounds (Ross et al., 1983).
Analytical Methods in Environmental Phenols Detection :
- A study developed a method for measuring concentrations of various environmental phenols, including benzamides, in human milk. This research underscores the importance of analytical techniques for detecting and quantifying these compounds in biological samples (Ye et al., 2008).
Synthesis and Characterization :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound similar to this compound, was synthesized and characterized. This study provides insights into the synthesis and characterization of benzamide derivatives, which is crucial for understanding their chemical properties and potential applications (Al Mamari & Al Lawati, 2019).
Biosensor Development :
- Research on a high-sensitive biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, another related compound, for the determination of glutathione and piroxicam. Such studies are significant in the development of biosensors and analytical tools for detecting and quantifying specific substances (Karimi-Maleh et al., 2014).
Novel Polyimides Synthesis :
- The synthesis of novel polyimides using aromatic polyamides, closely related to benzamides, demonstrates the potential application of these compounds in material science and polymer chemistry (Butt et al., 2005).
作用機序
The mechanism of action of “N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide” would depend on its specific use. For example, cyclopropane derivatives are often used as synthetic plant growth regulators . They are structurally related to the natural plant hormone ethylene and are used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers .
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-12-4-6-13(7-5-12)14(18)16-10-15(11-17)8-9-15/h4-7,17H,2-3,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJONDCOSOPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

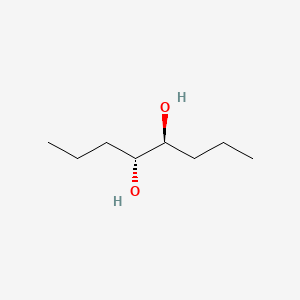
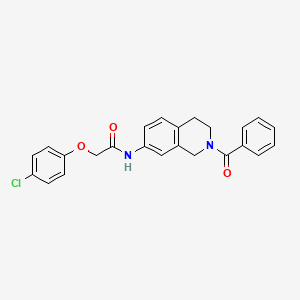
![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)
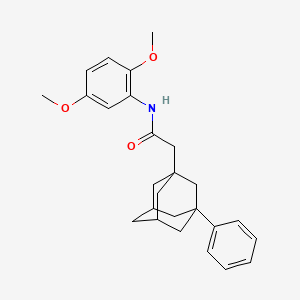


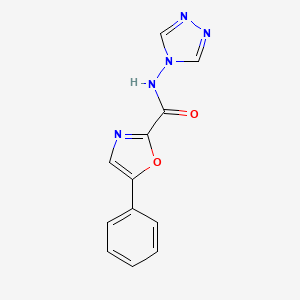
![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2839003.png)
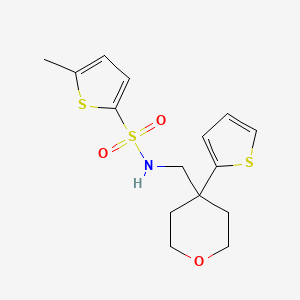
![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)
